PROTAC Axl Degrader 2

Catalog No.
S12893133
CAS No.
M.F
C38H39N11O4
M. Wt
713.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC Axl Degrader 2

Product Name

PROTAC Axl Degrader 2

IUPAC Name

N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanamide

Molecular Formula

C38H39N11O4

Molecular Weight

713.8 g/mol

InChI

InChI=1S/C38H39N11O4/c39-37-44-38(47-49(37)32-19-17-29(45-46-32)25-8-3-1-4-9-25)42-26-15-13-24(14-16-26)22-41-33(50)12-5-2-6-21-40-30-11-7-10-27-28(30)23-48(36(27)53)31-18-20-34(51)43-35(31)52/h1,3-4,7-11,13-17,19,31,40H,2,5-6,12,18,20-23H2,(H,41,50)(H,43,51,52)(H3,39,42,44,47)

InChI Key

OXOOPNYJFVRNCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7

PROTAC Axl Degrader 2 is a member of the proteolysis-targeting chimera (PROTAC) family, designed to selectively degrade the Axl receptor tyrosine kinase. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to the target protein (in this case, Axl), while the other recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system. This innovative approach allows for the targeted removal of specific proteins, offering a promising strategy for therapeutic intervention in diseases such as cancer, where Axl is often implicated in tumor progression and resistance to therapies.

  • Binding: The PROTAC binds to Axl through its warhead, forming a stable complex.
  • Recruitment of E3 Ligase: The second ligand of the PROTAC binds to an E3 ubiquitin ligase (commonly VHL or cereblon), creating a ternary complex.
  • Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties onto lysine residues of Axl, marking it for degradation.
  • Degradation: The ubiquitinated Axl is recognized and processed by the 26S proteasome, leading to its degradation into small peptides.

This catalytic process allows for the degradation of multiple target proteins with minimal amounts of PROTAC, showcasing its efficiency compared to traditional inhibitors.

PROTAC Axl Degrader 2 has demonstrated significant biological activity in preclinical studies. It effectively reduces Axl levels in various cancer cell lines, leading to decreased cell viability and enhanced sensitivity to other therapeutic agents, particularly in cases where Axl contributes to drug resistance. The degradation of Axl has been associated with diminished downstream signaling pathways that promote tumor growth and survival.

In studies involving non-small cell lung cancer models, the combination of an epidermal growth factor receptor tyrosine kinase inhibitor with PROTAC Axl Degrader 2 showed promising results in overcoming resistance mechanisms associated with Axl activation .

The synthesis of PROTAC Axl Degrader 2 typically involves several steps:

  • Ligand Synthesis: Individual ligands for both Axl and the E3 ligase are synthesized using standard organic chemistry techniques.
  • Linker Development: A suitable linker is chosen based on its ability to maintain the spatial orientation necessary for effective ternary complex formation.
  • Coupling Reaction: The two ligands are covalently linked through the selected linker using coupling reactions such as amide bond formation or click chemistry.
  • Purification: The resulting compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

These methods allow for the customization of PROTACs to optimize their efficacy and selectivity.

PROTAC Axl Degrader 2 has potential applications in:

  • Cancer Therapy: Targeting tumors that express high levels of Axl, particularly in lung cancer and other malignancies where Axl contributes to resistance against conventional therapies.
  • Research Tools: As a tool compound in biochemical research to study the role of Axl in cellular signaling pathways and disease mechanisms.
  • Combination Therapies: Enhancing the efficacy of existing treatments by combining PROTACs with other therapeutic agents to overcome drug resistance.

Several compounds exhibit similar mechanisms or target proteins as PROTAC Axl Degrader 2. Here are some notable examples:

Compound NameTarget ProteinMechanismUnique Features
PROTAC 1Androgen ReceptorDegradation via MDM2First proof-of-concept PROTAC
ARV-825Androgen ReceptorDual action on AR and MDM2Combines two targets
PomalidomideCereblonE3 ligase recruitmentUsed in multiple myeloma therapy
CBL0137c-MetE3 ligase recruitmentTargets oncogenic kinases
BCR-ABL PROTACBCR-ABLTargeted degradationSpecific for leukemia treatment

Uniqueness of PROTAC Axl Degrader 2

PROTAC Axl Degrader 2 stands out due to its specific targeting of the Axl receptor, which plays a crucial role in mediating resistance mechanisms in various cancers. Its ability to effectively degrade this protein rather than merely inhibiting it provides a distinct advantage over traditional small-molecule inhibitors, potentially leading to more durable therapeutic responses.

XLogP3

3.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

713.31864877 g/mol

Monoisotopic Mass

713.31864877 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-10-2024

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